2-(5-Methoxy-2-methylphenyl)acetonitrile
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Overview
Description
2-(5-Methoxy-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C10H11NO It is a derivative of acetonitrile, featuring a methoxy and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-methylphenyl)acetonitrile typically involves the reaction of 5-methoxy-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired acetonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-methylbenzoic acid or 5-methoxy-2-methylbenzaldehyde.
Reduction: Formation of 2-(5-methoxy-2-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-Methoxy-2-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylphenyl isocyanate
- 5-Methoxy-2-methylbenzoic acid
- 5-Methoxy-2-methylbenzaldehyde
Uniqueness
2-(5-Methoxy-2-methylphenyl)acetonitrile is unique due to the presence of both a nitrile group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(5-methoxy-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-10(12-2)7-9(8)5-6-11/h3-4,7H,5H2,1-2H3 |
InChI Key |
XQUJYYULCTVFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)CC#N |
Origin of Product |
United States |
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